molecular formula C12H18N5O7P B15215710 ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Cat. No.: B15215710
M. Wt: 375.27 g/mol
InChI Key: QFLXZMJJEPZGFZ-WOUKDFQISA-N
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Description

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a tetrahydrofuran ring, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tetrahydrofuran ring: This step involves cyclization reactions under acidic or basic conditions.

    Attachment of the purine base: This is usually achieved through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous flow synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Biocatalysis: Enzymes may be used to catalyze specific steps in the synthesis, increasing specificity and reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate signaling pathways: It can affect cellular signaling pathways, leading to changes in cell behavior.

    Interfere with nucleic acids: The purine base allows it to interact with DNA or RNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): Shares the purine base and phosphate groups but has a different sugar moiety.

    Guanosine monophosphate (GMP): Similar purine base but different sugar and phosphate configuration.

    Cytidine monophosphate (CMP): Different base but similar sugar and phosphate groups.

Uniqueness

((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3-ethoxy-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N5O7P

Molecular Weight

375.27 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-ethoxy-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N5O7P/c1-2-22-9-6(3-23-25(19,20)21)24-12(8(9)18)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18H,2-3H2,1H3,(H2,13,14,15)(H2,19,20,21)/t6-,8-,9-,12-/m1/s1

InChI Key

QFLXZMJJEPZGFZ-WOUKDFQISA-N

Isomeric SMILES

CCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Canonical SMILES

CCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O

Origin of Product

United States

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